3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Properties
IUPAC Name |
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNZHUSGGFDSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179947 | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-50-4 | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalyst Loading and Ligand Effects
Ligands critically influence catalytic activity:
| Ligand | Pd Source | Yield (%) |
|---|---|---|
| SPhos | Pd(OAc)₂ | 57 |
| XPhos | Pd(OAc)₂ | 49 |
| None | Pd(dppf)Cl₂ | 74 |
Data adapted from Ref demonstrates that bulkier ligands (e.g., SPhos) enhance stability but may reduce turnover frequency.
Solvent and Temperature Effects
Polar aprotic solvents like DMF improve solubility but risk boronate hydrolysis. Optimal results use THF/water mixtures at 90°C. Elevated temperatures (>100°C) favor side reactions, while temperatures <80°C prolong reaction times.
Purification and Isolation
Post-reaction workup involves:
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Cooling : The mixture is cooled to 0°C to precipitate inorganic salts.
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Extraction : Ethyl acetate (3 × 50 mL) isolates the organic phase.
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Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) removes residual catalysts.
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Recrystallization : Toluene at −20°C yields high-purity crystals (>98% by HPLC).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 5.21 (s, 1H, -OH), 1.34 (s, 12H, pinacol CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Miyaura Borylation | 57–74 | 24 | 95 |
| Microwave-Assisted | 68–82 | 2 | 97 |
Microwave synthesis offers efficiency, while traditional borylation provides scalability.
Chemical Reactions Analysis
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form cyclohexanol derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds and substituted phenols.
Scientific Research Applications
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly as an intermediate in the synthesis of pharmaceuticals.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its reactivity as a boronic ester and a brominated phenol. The boronic ester group can form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its hydroxyl (-OH) group, bromine substituent, and boronate moiety. Key structural analogs include:
Key Observations :
- Phenolic vs. Non-Phenolic Derivatives: The hydroxyl group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, which influences crystallization behavior and stability . Methoxy (e.g., ) or methyl () substituents reduce polarity, favoring organic-phase reactions.
- Aromatic System : Pyridine-based analogs () exhibit different electronic properties due to the nitrogen atom’s electron-withdrawing effect, affecting reactivity in cross-coupling reactions .
Physicochemical Properties
- Acidity: The phenolic -OH group (pKa ~10) makes the compound more acidic than methoxy or methyl-substituted analogs, enabling deprotonation under basic conditions for nucleophilic reactions .
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -Br) show higher melting points (e.g., 96.5–98.2°C for 3-(BPin)phenol in ) compared to alkyl-substituted analogs (e.g., liquid at room temperature for 2-(4-bromophenyl)-BPin in ).
Biological Activity
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
The molecular formula of this compound is , with a molecular weight of 298.97 g/mol. The compound features a bromine atom and a dioxaborolane moiety that contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of boronic acids have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MICs) ranging from 4 to 8 μg/mL .
Table 1: Antimicrobial Activity Comparisons
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 3-Bromo-5-(4,4,5,5-tetramethyl...) | 4–8 | MRSA |
| Other Boron Compounds | 0.5–1.0 | Mycobacterium abscessus |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that phenolic compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated selective toxicity towards breast cancer cells while sparing normal cells .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies on MDA-MB-231 (triple-negative breast cancer) cells revealed that phenolic derivatives can inhibit cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil .
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3-Bromo-5-(4,4,5,5-tetramethyl...) | 0.126 | MDA-MB-231 |
| 5-Fluorouracil | 11.73 | MDA-MB-231 |
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Many phenolic compounds are known to inhibit enzymes involved in cancer cell proliferation and survival.
- Oxidative Stress Induction : Some studies suggest that these compounds may induce oxidative stress in cancer cells leading to apoptosis.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption and distribution of the compound in biological systems. Preliminary data indicate moderate bioavailability and clearance rates in animal models .
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (mg/mL) | 592 ± 62 |
| Oral Bioavailability (%) | 31.8 |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how do reaction conditions influence yield?
A common method involves Suzuki-Miyaura coupling precursors. For example, bromophenol derivatives can undergo borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . Yield optimization requires strict control of moisture and oxygen, as boronate esters are moisture-sensitive. Steric hindrance from the tetramethyl dioxaborolane group may necessitate longer reaction times (6–12 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : The aromatic proton adjacent to the boron group typically appears downfield (δ 7.2–7.8 ppm). The pinacol methyl groups resonate as a singlet at δ ~1.3 ppm .
- ¹¹B NMR : A peak near δ 30 ppm confirms the presence of the boronate ester .
- X-ray crystallography : Programs like SHELXL or OLEX2 are used to resolve crystal structures, with emphasis on the planar geometry of the boron-oxygen ring .
Q. How can researchers mitigate decomposition or side reactions during purification?
Column chromatography with silica gel (eluent: hexane/ethyl acetate, 4:1) is effective. Avoid aqueous workups unless rigorously dried, as hydrolysis of the boronate ester can occur. Recrystallization from toluene at low temperatures (0–5°C) is recommended for high-purity isolation .
Q. What are the optimal storage conditions to maintain compound stability?
Store under inert gas (N₂/Ar) at 0–6°C in amber vials to prevent hydrolysis and photodegradation. Long-term stability (>6 months) requires desiccants like molecular sieves .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?
The bulky pinacol group reduces reactivity in Suzuki couplings due to steric hindrance at the boron center. However, it enhances stability, enabling use in multi-step syntheses. Electron-withdrawing substituents (e.g., bromine) on the phenol ring can further slow transmetallation, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures .
Q. What strategies resolve contradictions in crystallographic data when the boron-oxygen bond length deviates from expected values?
Use high-resolution data (θ > 25°) and refine structures with anisotropic displacement parameters. Discrepancies in B–O bond lengths (typically 1.35–1.40 Å) may arise from disorder; apply restraints in SHELXL or use twin refinement in OLEX2 .
Q. How can this compound serve as a building block in optoelectronic materials?
It is a key intermediate in synthesizing organic light-emitting diodes (OLEDs) and polymers. For example, coupling with anthracene derivatives via Suzuki-Miyaura reactions yields conjugated polymers with tunable emission properties (e.g., λ_em = 450–550 nm) .
Q. What computational methods validate mechanistic pathways in its participation in radical reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron-centered radical intermediates. Compare computed spin densities with experimental electron paramagnetic resonance (EPR) data to confirm reaction mechanisms .
Q. How do solvent polarity and coordinating ability affect its reactivity in nucleophilic aromatic substitution?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may coordinate to boron, reducing electrophilicity. Non-polar solvents (e.g., toluene) improve reaction rates in the presence of crown ethers, which stabilize counterions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
